7-Azaspiro[3.5]nonan-1-ol
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Overview
Description
7-Azaspiro[3.5]nonan-1-ol is a bicyclic compound characterized by a spirocyclic structure containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonan-1-ol typically involves the following steps:
Starting Material: N-Boc-4-piperidone is used as the starting material.
Wittig Reaction: N-Boc-4-methylenepiperidine is prepared via a Wittig reaction.
Cyclization: The intermediate undergoes [2+2] cyclization using trichloroacetyl chloride catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves economical and easily available reagents, simple operations, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® in formic acid.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted amines, which can be further utilized in various applications .
Scientific Research Applications
7-Azaspiro[3.5]nonan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as a structural alternative to morpholine in drug discovery projects, particularly for enhancing binding affinities to enzyme active sites.
Material Science: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonan-1-ol involves its interaction with molecular targets such as enzymes. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating their levels in the body . The compound’s spirocyclic structure allows for specific interactions with target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.
7-Azaspiro[3.5]nonan-2-ol: A closely related compound with a hydroxyl group at a different position.
Uniqueness
7-Azaspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a FAAH inhibitor highlight its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-1-2-8(7)3-5-9-6-4-8/h7,9-10H,1-6H2 |
InChI Key |
XTXKUFPFDSXHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1O)CCNCC2 |
Origin of Product |
United States |
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